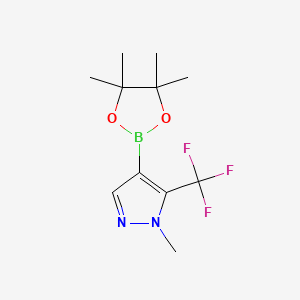
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrazole derivatives are known for their diverse biological activities and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of trifluoromethyl group substituted pyrazole derivatives, which are structurally related to the compound of interest, has been achieved through the reaction of hydrazines with 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. This process is regioselective, leading to the formation of 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole when phenylhydrazine is used, and 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole with methylhydrazine .
Molecular Structure Analysis
The molecular structure of a closely related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed using various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS, as well as X-ray diffraction. Density functional theory (DFT) calculations have been performed to predict the molecular structure, and the results are consistent with the experimental data .
Chemical Reactions Analysis
While specific reactions of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole are not detailed in the provided papers, the general reactivity of pyrazole derivatives can be inferred. Pyrazoles are known to undergo various chemical reactions, including cyclocondensation, which is a common method for synthesizing substituted pyrazoles . Additionally, pyrazole derivatives can be functionalized further, as demonstrated by the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and substituents. The presence of a trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, which are important factors in drug design . The dioxaborolan-2-yl group may confer unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . The crystal structure analysis provides insight into the stability of the compound and its potential intermolecular interactions, which are crucial for understanding its behavior in different environments .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound and similar derivatives are synthesized and characterized using spectroscopic methods (FT-IR, NMR, MS) and single-crystal X-ray diffraction. Such techniques confirm the compound's structure and are essential in research involving organic intermediates with pyrazole heterocycle and borate functional groups (Liao et al., 2022).
Density Functional Theory (DFT) Studies : DFT calculations are used to compute the molecular structure of these compounds, providing insights into their molecular characteristics and conformations. This aligns with studies confirming the consistency of DFT results with X-ray diffraction data (Yang et al., 2021).
Applications in Material Science
Intermediate in Biologically Active Compounds : Compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which are related to the target compound, are important intermediates in synthesizing biologically active compounds such as crizotinib (Kong et al., 2016).
Luminescent Properties in Polymers : Research into fluorene copolymers incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives shows significant promise in developing materials with specific photoluminescence and electroluminescence properties. This is crucial for advanced materials in electronics and photonics (Cheon et al., 2005).
Potential Biological and Pharmacological Applications
Antimicrobial Agent Development : Derivatives of pyrazoles, including those similar to the target compound, show potential as antimicrobial agents. Their synthesis and biological evaluation reveal a range of activities against various bacterial and fungal species (Bhat et al., 2016).
Investigation in Anti-Inflammatory and Analgesic Activities : Derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazole are explored for their potential as anti-inflammatory and analgesic agents. Studies focus on their structural characterization and evaluation of biological activities (Küçükgüzel et al., 2013).
properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-6-16-17(5)8(7)11(13,14)15/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMGLOVJALYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
1353003-51-6 |
Source


|
| Record name | 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

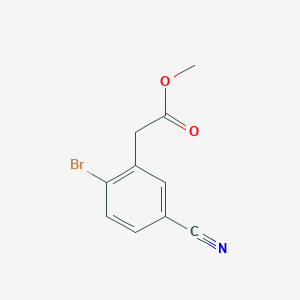
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
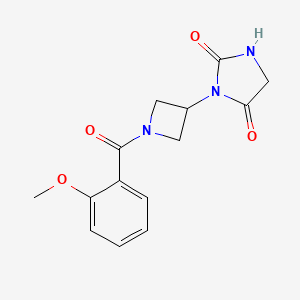
![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)
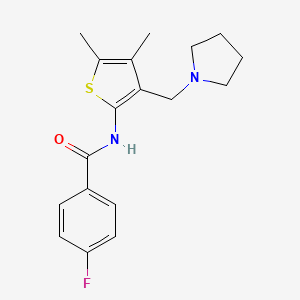
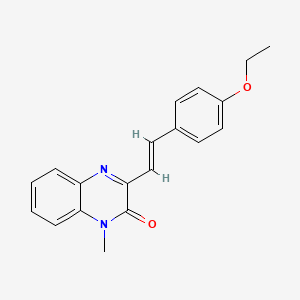
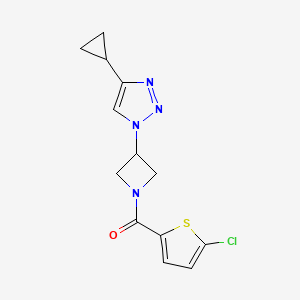
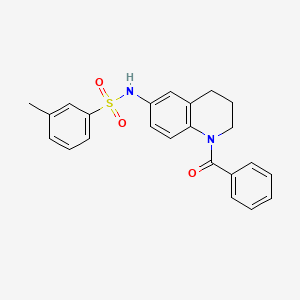

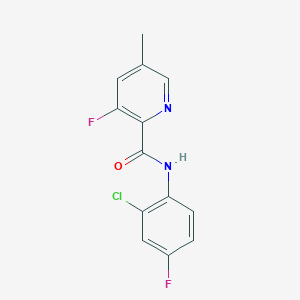
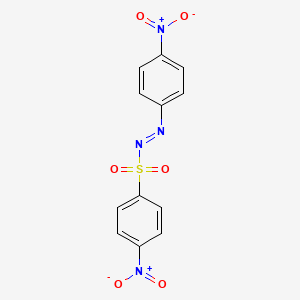
![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)
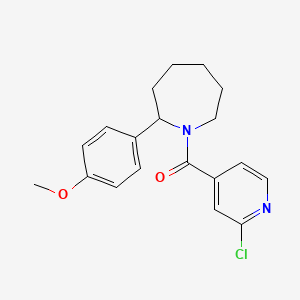
![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2549394.png)